methyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate
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Overview
Description
Methyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
Similar compounds have been shown to induce a variety of cellular responses, including changes in cell growth, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Chloro Group: Chlorination of the quinoline core is achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline-2-carboxylate derivatives: Various derivatives with different substituents on the quinoline ring.
Uniqueness
Methyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate is unique due to the presence of the 3-fluorophenylamino group, which imparts distinct biological properties and enhances its potential as a therapeutic agent. The combination of the chloro and fluorophenyl groups also contributes to its unique chemical reactivity and stability.
Biological Activity
Methyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a quinoline core, which is known for its diverse biological properties. The presence of the chloro and fluorine substituents enhances its pharmacological profile.
Antiviral Activity
Quinoline derivatives have been extensively studied for their antiviral properties. This compound has shown promising activity against various viral strains. Research indicates that quinoline compounds can inhibit the replication of viruses such as the Zika virus and human immunodeficiency virus (HIV) due to their ability to interfere with viral enzymes and cellular processes involved in viral replication .
Anticancer Properties
The anticancer potential of this compound has been evaluated in various studies. Quinoline derivatives are known to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, studies have demonstrated that certain quinoline compounds can target telomerase activity, which is crucial for cancer cell immortality .
Table 1: Summary of Biological Activities
Case Studies
- Antiviral Study : A study published in PMC highlighted the efficacy of quinoline derivatives against the Zika virus. The researchers synthesized various derivatives, including this compound, and tested their antiviral activities in vitro. The results indicated a significant reduction in viral load compared to controls .
- Anticancer Evaluation : In a recent investigation into novel anticancer agents, this compound was tested against several cancer cell lines. The compound exhibited strong cytotoxic effects, leading to increased apoptosis rates in treated cells compared to untreated controls .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions, including the Skraup synthesis method, which is commonly used for generating quinoline derivatives. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce the formation of by-products .
Properties
IUPAC Name |
methyl 6-chloro-4-(3-fluoroanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c1-23-17(22)16-9-15(20-12-4-2-3-11(19)8-12)13-7-10(18)5-6-14(13)21-16/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGKWUMCYAZMAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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